Cas no 75567-38-3 (2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-)

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- structure
75567-38-3 structure
Product Name:2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-
CAS-nummer:75567-38-3
MF:C25H34O5
MW:414.534468173981
CID:574914
PubChem ID:137345989
Update Time:2026-04-29

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-
    • 20-Deoxyingenol 3-angelate
    • 2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecene,2-butenoic acid deriv.
    • 2-Butenoicacid, 2-methyl-,1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, [1aR-[1aa,2b,5b,5ab,6b(Z),8aa,9a,10aa]]-
    • 3-Angelyl-20-deoxyingenol
    • Euphorbia factor H8
    • PEP 006
    • CS-0017346
    • AKOS040761021
    • 75567-38-3
    • DTXSID001311410
    • HY-N1684
    • CHEMBL4071723
    • SCHEMBL15589568
    • (dihydroxy-pentamethyl-oxo-[?]yl) (Z)-2-methylbut-2-enoate
    • BDBM50470110
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.0^{1,5.0^{10,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
    • B2703-477471
    • Inchi: InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16+,17-,18+,19-,21+,24+,25+/m1/s1
    • InChI-sleutel: UQOWJJGOQJONCI-MZRDIQIISA-N
    • LACHT: O[C@]12[C@@]3(C([C@]([H])(C=C([C@H]2O)C)[C@@H]([C@H]4C[C@H]3C)C4(C)C)=O)C=C([C@@H]1OC(/C(C)=C\C)=O)C

Berekende eigenschappen

  • Exacte massa: 414.24100
  • Monoisotopische massa: 414.24062418g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 3
  • Complexiteit: 909
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 83.8Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Kookpunt: 531.1±50.0 °C at 760 mmHg
  • Vlampunt: 174.1±23.6 °C
  • Oplosbaarheid: Very 微溶 (0.11 g/L) (25 ºC),
  • PSA: 83.83000
  • LogboekP: 3.35990
  • Dampfdruk: 0.0±3.2 mmHg at 25°C

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Beveiligingsinformatie

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2799-1 mg
20-Deoxyingenol 3-angelate
75567-38-3
1mg
¥2435.00 2022-04-26
TargetMol Chemicals
TN2799-5 mg
20-Deoxyingenol 3-angelate
75567-38-3 98%
5mg
¥ 4,040 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2799-1 mL * 10 mM (in DMSO)
20-Deoxyingenol 3-angelate
75567-38-3
1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-08
TargetMol Chemicals
TN2799-5mg
20-Deoxyingenol 3-angelate
75567-38-3
5mg
¥ 4040 2024-07-20
A2B Chem LLC
AH57124-5mg
20-Deoxyingenol 3-angelate
75567-38-3 98.0%
5mg
$719.00 2024-04-19
TargetMol Chemicals
TN2799-1 ml * 10 mm
20-Deoxyingenol 3-angelate
75567-38-3
1 ml * 10 mm
¥ 4140 2024-07-20

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Gerelateerde literatuur

Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie